1,4-Dibromo-2-chlorobenzene

Descripción

Significance of Halogenated Arenes in Synthetic Chemistry and Industry

Halogenated arenes, or aryl halides, are crucial building blocks in organic synthesis. frontiersin.org Their importance stems from their ability to participate in a variety of chemical reactions, most notably cross-coupling reactions, which are fundamental to the creation of complex molecules. nih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for synthetic chemists. frontiersin.orgnih.gov The reactivity of halogenated arenes in these transformations is dependent on the nature of the halogen, with iodides being the most reactive, followed by bromides and then chlorides. frontiersin.org

In addition to their role in synthesis, halogenated arenes are integral components in numerous industrial products. They are found in pharmaceuticals, agrochemicals, polymers, dyes, and electronic materials. frontiersin.orgnih.govsigmaaldrich.comnumberanalytics.com For instance, the introduction of halogen atoms can significantly alter the physical, chemical, and biological properties of a molecule, which is a key consideration in drug design and the development of new materials. frontiersin.orgscience.gov Halogenated compounds are also utilized as flame retardants, contributing to the fire safety of various materials. cpsc.gov

Overview of 1,4-Dibromo-2-chlorobenzene within the Context of Halogenated Aromatic Compounds

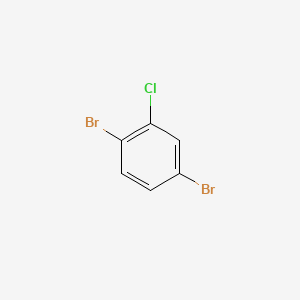

This compound is a polyhalogenated aromatic compound with the chemical formula C₆H₃Br₂Cl. nih.govaobchem.com It features a benzene (B151609) ring substituted with two bromine atoms at positions 1 and 4, and a chlorine atom at position 2. This specific arrangement of halogens on the benzene ring gives the molecule distinct properties and reactivity.

The presence of multiple halogen atoms, particularly the electron-withdrawing bromine and chlorine, activates the benzene ring towards certain types of reactions. For example, this compound can undergo nucleophilic aromatic substitution, where one of the halogen atoms is replaced by a nucleophile. It also serves as a substrate in various cross-coupling reactions, making it a useful intermediate in the synthesis of more complex organic molecules. nih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₃Br₂Cl |

| Molecular Weight | 270.35 g/mol |

| CAS Number | 3460-24-0 |

| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)Br |

| InChI | InChI=1S/C6H3Br2Cl/c7-4-1-2-5(8)6(9)3-4/h1-3H |

| InChIKey | LOWQAATYMJIWOG-UHFFFAOYSA-N |

Data sourced from PubChem CID 2724603 nih.gov

Research Gaps and Future Directions for this compound Studies

While the fundamental chemistry of many polyhalogenated benzenes is well-established, specific compounds like this compound present opportunities for further investigation. A key area for future research lies in the selective functionalization of its C-X bonds. Developing catalytic systems that can differentiate between the bromine and chlorine atoms, as well as between the two non-equivalent bromine atoms, would provide a powerful tool for creating a diverse range of derivatives. nih.gov

Further exploration into the applications of this compound and its derivatives is also warranted. While it is known to be an intermediate in the synthesis of pharmaceuticals and agrochemicals, detailed studies on the biological activities of its derivatives are limited. Investigating the potential of these compounds in areas such as medicinal chemistry and materials science could uncover novel applications. For instance, the unique substitution pattern of this compound could lead to the development of new ligands for catalysis or materials with specific electronic properties.

Additionally, there is a need for more comprehensive studies on the environmental fate and toxicology of many polyhalogenated compounds. cpsc.govacs.org Understanding the degradation pathways and potential ecological impact of this compound is crucial for ensuring its safe and sustainable use. acs.org Modeling studies and experimental investigations into its persistence and bioaccumulation would fill important data gaps. cpsc.govscispace.com

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dibromo-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWQAATYMJIWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369182 | |

| Record name | 1,4-dibromo-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3460-24-0 | |

| Record name | 1,4-dibromo-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,4 Dibromo 2 Chlorobenzene

Regioselective Halogenation Strategies

Regioselective halogenation is a cornerstone of synthetic organic chemistry, enabling the specific placement of halogen atoms on an aromatic ring. The synthesis of 1,4-Dibromo-2-chlorobenzene through these strategies requires careful control of reagents and reaction conditions to achieve the desired substitution pattern.

Electrophilic Aromatic Halogenation with Activated Reagents

Electrophilic aromatic substitution is a primary method for introducing halogen substituents to a benzene (B151609) ring. ck12.org In the context of synthesizing this compound, a potential pathway involves the bromination of a pre-existing chlorobromobenzene isomer. For instance, the bromination of 1-chloro-4-bromobenzene can be directed to the desired product. The existing chloro and bromo substituents are ortho-, para-directing groups. Due to steric hindrance, the incoming electrophile is directed to the less hindered para position relative to the directing groups.

The activation of the halogenating agent is crucial. Molecular bromine (Br₂) itself is often not electrophilic enough to react with a deactivated ring, necessitating the use of a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). chegg.com The catalyst polarizes the Br-Br bond, creating a more potent electrophilic species that can be attacked by the aromatic ring.

Site-Selective Halogenation in Polyhalogenated Arenes

Achieving site-selectivity in the halogenation of already polyhalogenated benzenes presents a significant synthetic challenge. The directing effects of multiple halogen substituents can be complex and sometimes competing. An alternative regioselective strategy to synthesize a precursor to this compound is the chlorination of 1,4-dibromobenzene (B42075). In this case, both bromine atoms act as ortho-, para-directors, guiding the incoming chlorine atom to one of the four equivalent positions ortho to a bromine atom. This would lead to the formation of 2,5-dibromo-1-chlorobenzene, an isomer of the target compound.

Recent advancements have explored the use of specialized reagents and catalysts to achieve higher regioselectivity. For example, N-halosuccinimides activated by strong acids or Lewis bases can provide more selective halogenation under milder conditions. tcichemicals.com Additionally, enzymatic halogenation using flavin-dependent halogenases offers a high degree of site-selectivity for certain aromatic substrates, though its application to simple polyhalogenated benzenes is still an emerging field. nih.govresearchgate.net

Role of Catalysts and Reaction Conditions in Selective Halogenation

The choice of catalyst and reaction conditions is paramount in controlling the regioselectivity of electrophilic aromatic halogenation. Lewis acids like FeBr₃ and AlCl₃ are standard catalysts that enhance the electrophilicity of the halogenating agent. chegg.com The catalyst polarizes the halogen molecule, facilitating the attack by the aromatic ring.

The reaction solvent can also influence the outcome. Polar solvents can stabilize the charged intermediates in the reaction mechanism, potentially affecting the rate and selectivity. Temperature is another critical factor; higher temperatures can sometimes lead to a loss of selectivity and the formation of undesired byproducts.

For substrates that are highly deactivated due to the presence of multiple electron-withdrawing groups, more potent halogenating systems may be required. These can include the use of stronger Lewis acids or pre-formed electrophilic halogenating agents. The interplay of these factors must be carefully optimized to maximize the yield of the desired isomer.

Metal-Mediated and Catalyzed Halogen Exchange Reactions

Metal-mediated and catalyzed halogen exchange reactions, particularly the aromatic Finkelstein reaction, offer a powerful alternative for the synthesis of polyhalogenated arenes. These methods allow for the conversion of one halogen to another, often with high efficiency and under relatively mild conditions.

Aromatic Finkelstein Reactions and Nickel Catalysis

The aromatic Finkelstein reaction involves the exchange of a halogen atom on an aromatic ring for another, typically heavier, halogen. wikipedia.orgnih.gov While the classic Finkelstein reaction is common for alkyl halides, its application to aryl halides requires metal catalysis due to the stronger carbon-halogen bond in sp² hybridized systems. wikipedia.org

Nickel complexes have been extensively studied as catalysts for this transformation. nih.gov The mechanism is thought to involve the generation of a Ni(0) catalyst, which undergoes oxidative addition to the aryl-halogen bond. This is followed by a ligand exchange with the new halide and a subsequent reductive elimination to yield the product and regenerate the catalyst. nih.gov

A notable application is the conversion of aryl chlorides to aryl bromides, which can be achieved by reacting the aryl chloride with a bromide salt in the presence of a nickel catalyst. While challenging, this transformation has been reported to proceed with moderate yields using nickel(II) bromide in a polar aprotic solvent like DMF under microwave irradiation. This approach could theoretically be applied to the synthesis of this compound from a precursor such as 1,2,4-trichlorobenzene.

| Catalyst System | Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| NiBr₂ | Aryl Chloride | NaBr | DMF | 170 (Microwave) | 41-45 |

Copper-Mediated Halogen Exchange Mechanisms

Copper-catalyzed systems, often in conjunction with diamine ligands, are also highly effective for aromatic Finkelstein reactions, particularly for the conversion of aryl bromides to aryl iodides. mdma.chorganic-chemistry.orgnih.gov The mechanism of the copper-catalyzed reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, forming a transient arylcopper(III) complex. nih.gov This is followed by a halide exchange and reductive elimination to afford the final product. nih.gov

The use of diamine ligands accelerates the reaction, allowing it to proceed under milder conditions. mdma.chnih.gov The choice of solvent and the solubility of the halide salts also play a crucial role in driving the reaction equilibrium towards the desired product. mdma.ch While most commonly applied for the synthesis of aryl iodides, the principles of copper-catalyzed halogen exchange could potentially be adapted for the conversion of polychlorinated benzenes to their brominated analogs, offering another synthetic route to compounds like this compound.

| Catalyst System | Substrate | Reagent | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|---|

| CuI / Diamine Ligand | Aryl Bromide | NaI | Dioxane | 110 | ~99 |

Palladium-Catalyzed Halogen Exchange Investigations

Palladium-catalyzed reactions represent a powerful tool for the interconversion of aryl halides. semanticscholar.org These methods can transform more readily available or less reactive aryl halides into different ones, or convert pseudo-halides like triflates into aryl halides. mit.edu This approach is valuable for introducing specific halogens at late stages of a synthesis.

One of the primary strategies involves the reductive elimination of an aryl halide from a palladium(II) or palladium(IV) complex. A notable advancement is the palladium-catalyzed conversion of aryl triflates (sulfonate esters) into aryl bromides and chlorides. mit.edu This method is significant because aryl triflates are easily prepared from phenols, providing an indirect route to synthesize aryl halides from these common precursors. The use of sterically hindered dialkylbiaryl monophosphine ligands is crucial for the success of this transformation. mit.edu The reaction allows for the synthesis of a variety of aryl and heteroaryl halides in good to excellent yields. mit.edu This methodology could be applied to a suitably substituted chlorophenyl triflate to introduce bromine atoms, or a dibromophenyl triflate to introduce a chlorine atom, en route to this compound.

Table 1: Key Features of Palladium-Catalyzed Halogen Exchange

| Feature | Description | Source(s) |

| Precursors | Aryl triflates, aryl halides | mit.edu |

| Catalyst System | Palladium source (e.g., Pd(OAc)₂) with a specialized ligand | mit.edu |

| Key Ligands | Sterically hindered dialkylbiaryl phosphines | mit.edu |

| Transformation | C–OTf to C–Br/Cl; C–X to C–Y (halogen exchange) | semanticscholar.orgmit.edu |

| Advantages | Access from readily available phenols; good functional group tolerance | mit.edu |

While direct palladium-catalyzed exchange between different halogens on an aryl ring is also investigated, it often competes with other metal catalysts like copper and nickel, which have also been used to facilitate an "aromatic Finkelstein reaction" (e.g., converting aryl bromides to iodides). semanticscholar.orgorganic-chemistry.orgnih.gov The choice of metal, ligand, and reaction conditions is critical to achieving the desired halogen exchange selectively. nih.gov

Lithium-Halogen Exchange for Aryl Halides

Lithium-halogen exchange is a fundamental and rapid reaction in organometallic chemistry used to convert aryl halides into highly reactive aryllithium species. wikipedia.org This reaction typically involves treating an aryl bromide or iodide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. ethz.ch

The rate of exchange is highly dependent on the halogen, following the trend I > Br >> Cl. wikipedia.org Fluorine is generally unreactive. wikipedia.org This differential reactivity is a cornerstone of regioselective synthesis. For a molecule like this compound, treatment with one equivalent of an alkyllithium reagent would preferentially lead to the exchange of one of the bromine atoms over the chlorine atom. This generates a lithiated intermediate, 4-bromo-2-chloro-phenyllithium, which can then be reacted with a wide range of electrophiles to introduce a new functional group.

The reaction is kinetically controlled and extremely fast, often proceeding more rapidly than proton transfer or nucleophilic addition, which allows for the selective metalation of molecules containing sensitive functional groups. wikipedia.orgethz.ch The presence of directing groups (e.g., methoxy, acetal) can influence which halogen is exchanged, typically favoring the exchange of a halogen positioned ortho to the directing group. researchgate.net

Table 2: Characteristics of Lithium-Halogen Exchange

| Characteristic | Details | Source(s) |

| Reagents | Alkyllithiums (n-BuLi, t-BuLi) | ethz.ch |

| Substrates | Aryl iodides, Aryl bromides | wikipedia.org |

| Reactivity Order | I > Br > Cl | wikipedia.org |

| Conditions | Low temperatures (e.g., -78 °C) in ethereal solvents | harvard.edu |

| Key Feature | High regioselectivity based on the halogen's identity | researchgate.net |

| Intermediate | Aryllithium species | wikipedia.org |

This method's power lies in its ability to generate a nucleophilic carbon center at a precise location on a polyhalogenated ring, enabling the synthesis of complex derivatives that would be difficult to access through other means.

De Novo Synthesis Approaches

De novo synthesis involves constructing the this compound molecule from simpler, less halogenated precursors through sequential reactions. The primary strategy relies on electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents already present on the benzene ring.

A common and effective approach is the chlorination of 1,4-dibromobenzene. In this precursor, both bromine atoms are ortho-, para-directing substituents. They work synergistically to activate the positions ortho to them (positions 2, 3, 5, and 6). The introduction of a single chlorine atom via electrophilic chlorination (e.g., using Cl₂ with a Lewis acid catalyst like FeCl₃ or AlCl₃) will occur at one of these equivalent positions, leading directly to the formation of this compound (also known as 2,5-dibromo-1-chlorobenzene).

Alternatively, one could start with chlorobenzene. The first bromination would yield a mixture of 1-chloro-4-bromobenzene (major product) and 1-chloro-2-bromobenzene (minor product) due to the ortho-, para-directing nature of chlorine. After separation, the major para-isomer can be subjected to a second bromination. In 1-chloro-4-bromobenzene, the chlorine directs to its ortho position (position 2), and the bromine directs to its ortho position (position 3). The directing influence of the bromine atom is generally stronger, but in this case, both substituents direct the incoming electrophile to different positions, potentially leading to a mixture of isomers. Therefore, the chlorination of 1,4-dibromobenzene is a more regioselective and direct route.

Green Chemistry Approaches and Sustainable Synthesis

The development of environmentally benign synthetic methods is a major goal of modern chemistry. For the synthesis of halogenated aromatics, this involves moving away from hazardous reagents and exploring alternative energy sources and catalysts.

Hydrothermal synthesis utilizes water at high temperatures and pressures as a reaction medium, offering an alternative to traditional organic solvents. This technique has been successfully applied to halogen exchange (transhalogenation) reactions on aromatic rings. Research has shown that chloroaromatics, which are often inexpensive industrial products, can be converted into more valuable bromoaromatics.

For example, the conversion of 1,2-dichlorobenzene (B45396) to 1-bromo-2-chlorobenzene (B145985) and 1,2-dibromobenzene (B107964) has been achieved by treatment with hydrobromic acid under hydrothermal conditions at temperatures between 240°C and 320°C. Yields of the mixed bromo-chloro product reached up to 48%. This methodology demonstrates the potential for using water-based systems to perform halogen exchange reactions, potentially applicable to the synthesis of this compound from a dichlorobenzene precursor. This approach avoids the use of volatile organic solvents and can utilize industrial byproducts as starting materials.

Biocatalysis using halogenase enzymes offers a highly selective and sustainable route to organohalogens. researchgate.netport.ac.uk These enzymes operate under mild conditions (ambient temperature and neutral pH) in aqueous environments and exhibit remarkable regioselectivity, often targeting specific positions on a substrate that are difficult to functionalize with conventional chemical methods. researchgate.net

There are two main classes of halogenating enzymes relevant to aromatic compounds:

FAD-Dependent Halogenases: These enzymes use flavin adenine (B156593) dinucleotide (FAD), O₂, and a halide salt to perform electrophilic halogenation on electron-rich aromatic substrates. researchgate.netnih.gov They are particularly effective for halogenating phenols and indole (B1671886) derivatives.

Haloperoxidases: These enzymes use hydrogen peroxide to oxidize a halide ion (Cl⁻, Br⁻, or I⁻) to a reactive halogenating species, which then reacts with a substrate. nih.govrsc.org Vanadium-dependent haloperoxidases (V-HPOs) are particularly robust and can tolerate organic co-solvents and elevated temperatures, making them suitable for synthetic applications. rsc.org

While the direct enzymatic synthesis of this compound has not been specifically reported, the principles of enzyme-catalyzed halogenation provide a clear pathway for a green synthesis. A potential strategy could involve the enzymatic bromination of 2-chlorophenol, where the enzyme's regioselectivity could be harnessed to install bromine atoms at the desired positions. The use of enzymes aligns with green chemistry principles by avoiding harsh reagents and providing high selectivity, thereby reducing waste from unwanted isomers. port.ac.uk

Purity, Yield, and Scalability Considerations for this compound Synthesis

The practical utility of any synthetic method depends on its ability to produce the target compound in high purity and yield, and its suitability for large-scale production.

Purity: Purity is intrinsically linked to the regioselectivity of the synthetic method.

De novo synthesis via chlorination of 1,4-dibromobenzene is highly regioselective, leading to a product of high purity with minimal isomeric contamination.

Lithium-halogen exchange followed by quenching offers excellent purity for the derivatized product, as the exchange is highly selective for bromine over chlorine.

Enzyme-catalyzed methods are known for their exceptional regioselectivity, which would translate to very high product purity, minimizing the need for extensive purification. researchgate.net

Palladium-catalyzed and hydrothermal methods may produce side products or isomers depending on the specific conditions and substrates, potentially requiring more rigorous purification. mit.edu

Yield:

De novo electrophilic halogenation reactions are typically high-yielding.

Hydrothermal exchange has reported moderate yields (e.g., up to 48% for a related compound), which may be improved with further optimization.

Palladium-catalyzed conversions of triflates to halides generally provide good to excellent yields. mit.edu

Scalability:

De novo synthesis using electrophilic substitution is a well-established, robust, and highly scalable process widely used in industry.

Lithium-halogen exchange faces scalability challenges due to the requirement for cryogenic temperatures (-78 °C or below) and the handling of pyrophoric alkyllithium reagents, which can be costly and hazardous on an industrial scale.

Palladium-catalyzed processes are scalable, although the cost of the palladium catalyst and specialized ligands can be a factor. Catalyst recycling is often a key consideration for industrial applications.

Hydrothermal synthesis is inherently scalable and used in various industrial processes.

Enzyme-catalyzed synthesis is becoming increasingly viable for industrial-scale production. The primary challenges are the cost of enzyme production and the need to maintain enzyme stability and activity over prolonged periods, though advances in enzyme engineering are continuously addressing these issues. researchgate.net

Table 3: Comparative Overview of Synthetic Methodologies

| Methodology | Typical Purity | Typical Yield | Scalability |

| Palladium-Catalyzed Exchange | Good to High | Good to Excellent | Moderate to High |

| Lithium-Halogen Exchange | Very High | High | Low (Cryogenics) |

| De Novo Synthesis | Very High | High | Very High |

| Hydrothermal Exchange | Moderate | Moderate | High |

| Enzyme-Catalyzed Halogenation | Excellent | Moderate to High | Moderate (Improving) |

Mechanistic Investigations of Reactions Involving 1,4 Dibromo 2 Chlorobenzene

Reaction Pathways of Halogen Exchange

Halogen exchange reactions in aryl halides like 1,4-dibromo-2-chlorobenzene can proceed through various mechanistic routes, depending on the reaction conditions and reagents involved. These pathways facilitate the substitution of one halogen for another, a critical transformation in synthetic chemistry.

Nucleophilic Aromatic Substitution Mechanisms

While typically less reactive than alkyl halides towards nucleophiles, aryl halides such as this compound can undergo nucleophilic aromatic substitution (SNAr). This reaction is particularly feasible when the aromatic ring is substituted with electron-withdrawing groups, which stabilize the intermediate. libretexts.org Halogens are inductively electron-withdrawing, which facilitates this mechanism.

The SNAr mechanism proceeds in two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the halide ion. libretexts.org

For nucleophilic aromatic substitution to occur, the aromatic ring must have an electron-withdrawing substituent positioned ortho or para to the leaving group to effectively stabilize the anionic intermediate through resonance. libretexts.org In this compound, each halogen atom is ortho or para to at least one other halogen, providing some degree of stabilization for a potential Meisenheimer complex.

Table 1: Steps in Nucleophilic Aromatic Substitution (SNAr)

| Step | Description | Intermediate |

| 1. Addition | The nucleophile adds to the aryl halide, breaking the aromaticity of the ring. | Meisenheimer Complex (a resonance-stabilized carbanion) |

| 2. Elimination | The leaving group (halide ion) is eliminated, restoring the aromaticity of the ring. | Substituted Aromatic Product |

Radical Chain Processes

Radical chain reactions offer another pathway for the transformation of aryl halides. These processes involve species with unpaired electrons and typically proceed through three distinct stages: initiation, propagation, and termination. While free radical chlorination is often a fast and highly exothermic reaction, bromination tends to be more selective.

The general mechanism for a free radical chain reaction is as follows:

Initiation: The reaction is initiated by the formation of a radical, often through the homolytic cleavage of a bond by heat or light.

Propagation: The initial radical reacts with a neutral molecule to create a new radical and a new molecule. This new radical continues the chain by reacting with another neutral molecule. This two-step cycle can repeat many times.

Termination: The reaction concludes when two radicals combine to form a non-radical species, thus ending the chain.

In the context of this compound, radical reactions could be initiated, for example, by reaction with a metal catalyst that can undergo single-electron transfer steps.

Oxidative Addition and Reductive Elimination in Metal Catalysis

Metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, and they represent a key reaction class for this compound. These reactions typically proceed via a catalytic cycle that involves oxidative addition and reductive elimination steps at a transition metal center, often palladium or rhodium. wikipedia.orglibretexts.org

Oxidative Addition: This is the initial step where the aryl halide (Ar-X) reacts with a low-valent metal complex (e.g., Pd(0)). The C-X bond is broken, and the aryl group and the halide add to the metal center, increasing the metal's oxidation state and coordination number (e.g., from Pd(0) to Pd(II)). wikipedia.org Oxidative addition can proceed through various pathways, including concerted, SN2-type, or radical mechanisms. wikipedia.org For aryl halides, the process generally involves the metal center inserting itself into the carbon-halogen bond. The relative reactivity of the C-X bonds typically follows the order C-I > C-Br > C-Cl.

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. Two ligands from the metal coordination sphere (e.g., the aryl group from this compound and another organic group transferred from an organometallic reagent) are coupled and eliminated from the metal. wikipedia.org This step reduces the metal's oxidation state, regenerating the active catalyst. For reductive elimination to occur, the two groups to be coupled must be positioned cis to each other on the metal center. libretexts.org

Table 2: Key Steps in Metal-Catalyzed Cross-Coupling

| Step | Reactants | Metal Center Change | Product of Step |

| Oxidative Addition | Aryl Halide (Ar-X), Metal Complex (M) | Oxidation state increases by 2 | Ar-M-X Complex |

| Transmetalation | Ar-M-X, Organometallic Reagent (R-M') | Ligand exchange | Ar-M-R Complex |

| Reductive Elimination | Ar-M-R Complex | Oxidation state decreases by 2 | Coupled Product (Ar-R), Metal Complex (M) |

Benzyne and Cyclohexadiene Intermediates

Under strongly basic conditions, halogen exchange and nucleophilic substitution on aryl halides can proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate. scirp.org This pathway is distinct from the SNAr mechanism.

Elimination: A strong base abstracts a proton from the position ortho to a halogen atom. Subsequent elimination of the halide ion results in the formation of a benzyne, a neutral species containing a formal triple bond within the aromatic ring. For this compound, deprotonation could potentially occur at the hydrogen-bearing carbons (positions 3 and 5).

Addition: A nucleophile then adds to one of the carbons of the benzyne triple bond, followed by protonation to yield the final product.

Halogen exchange can also be proposed to occur via cyclohexadiene intermediates under specific conditions, such as in near-critical water. scirp.org This pathway involves the addition of a proton and a halide ion to the aromatic ring, forming a non-aromatic cyclohexadienyl intermediate, followed by the elimination of a different halide and a proton to yield the exchanged product.

Electrophilic Aromatic Substitution Mechanisms

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The halogen atoms on this compound influence both the rate of reaction and the position of substitution. Halogens are deactivating groups due to their inductive electron withdrawal, making the ring less reactive than benzene (B151609). However, they are also ortho-, para-directors because their lone pairs can donate electron density through resonance, which stabilizes the cationic intermediate. msu.edu

The incoming electrophile will be directed to the available positions on the ring (C3, C5, and C6). The directing effects of the three halogens are cumulative:

Position 3: Ortho to the chlorine at C2 and para to the bromine at C4. This position is strongly activated by resonance from two halogens.

Position 5: Ortho to the bromine at C4 and meta to the chlorine at C2.

Position 6: Ortho to the bromine at C1 and meta to the chlorine at C2.

Arenium Ion Formation and Stabilization

The generally accepted mechanism for electrophilic aromatic substitution involves two steps. msu.edumsu.edu

Formation of the Arenium Ion: The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma-complex. msu.edu This step is typically the slow, rate-determining step of the reaction.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. msu.edu

The stability of the intermediate arenium ion determines the position of substitution. When an electrophile attacks at a position ortho or para to a halogen substituent, the positive charge of the arenium ion can be delocalized onto the halogen atom through resonance. This provides additional stabilization compared to attack at a meta position, where the halogen's lone pairs cannot participate in resonance stabilization of the positive charge. quora.com For this compound, attack at the C3 position allows for resonance stabilization from both the C2-chloro and C4-bromo substituents, making it a likely site for electrophilic attack.

Influence of Substituents on Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound in various chemical transformations are profoundly influenced by the electronic and steric effects of its halogen substituents. The interplay between the two bromine atoms at positions 1 and 4, and the chlorine atom at position 2, dictates the preferred sites of reaction.

In the context of cross-coupling reactions, the inherent difference in the bond dissociation energies of the carbon-halogen bonds (C-Br vs. C-Cl) is a primary determinant of regioselectivity. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by a low-valent transition metal catalyst, such as palladium(0). Consequently, reactions like Suzuki-Miyaura and Stille couplings are expected to occur preferentially at one of the C-Br bonds.

The chlorine atom at the 2-position introduces further electronic and steric differentiation between the two bromine atoms. Electronically, the inductive effect of the chlorine atom can influence the electron density at the adjacent C1-Br bond, potentially making it more or less reactive compared to the C4-Br bond. Sterically, the presence of the chlorine atom ortho to the C1-Br bond can hinder the approach of a bulky catalyst, potentially favoring reaction at the less sterically encumbered C4-Br position. Research on non-symmetric dibromobenzenes has shown that both steric and electronic effects of substituents play a crucial role in determining the site of reaction in Suzuki couplings. For instance, in related systems, electron-withdrawing groups can enhance the reactivity of a nearby C-Br bond towards oxidative addition.

Nucleophilic Attack and Substitution Pathways

Aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNA_r) under standard conditions. This is due to the high energy required to break the strong carbon-halogen bond, which has partial double bond character due to resonance, and the electronic repulsion between the electron-rich aromatic ring and the incoming nucleophile.

For nucleophilic aromatic substitution to proceed via the addition-elimination mechanism, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These EWGs are necessary to stabilize the intermediate Meisenheimer complex that is formed upon nucleophilic attack. In the case of this compound, the halogen substituents are not sufficiently strong electron-withdrawing groups to facilitate this pathway under mild conditions. Therefore, nucleophilic substitution on this compound is not expected to proceed readily through the addition-elimination mechanism.

An alternative pathway for nucleophilic substitution on aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. This mechanism is favored by the use of very strong bases, such as sodium amide (NaNH₂). However, the formation of a benzyne intermediate from this compound would be complex due to the presence of multiple halogen leaving groups.

Coupling Reactions and Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and polyhalogenated substrates like this compound offer opportunities for selective and sequential functionalization.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organohalide, is a cornerstone of modern organic synthesis. The generally accepted catalytic cycle involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

For this compound, the regioselectivity of the Suzuki-Miyaura coupling is primarily dictated by the differential reactivity of the C-Br and C-Cl bonds. The oxidative addition step is significantly faster for C-Br bonds than for C-Cl bonds. Therefore, the initial coupling reaction will selectively occur at one of the bromine-substituted positions.

The choice between the C1-Br and C4-Br positions is influenced by the electronic and steric environment created by the ortho-chloro substituent. Steric hindrance from the chlorine at the 2-position may disfavor the oxidative addition at the C1-Br bond, leading to a preference for coupling at the C4 position. Conversely, the electron-withdrawing inductive effect of the chlorine could potentially activate the C1-Br bond towards oxidative addition. The precise outcome often depends on the specific catalyst, ligands, and reaction conditions employed. Studies on similar non-symmetric dibromobenzenes have demonstrated that such subtle electronic and steric effects can be exploited to achieve high regioselectivity.

| Reactant | Coupling Partner | Catalyst System | Major Product | Regioselectivity Determinant |

| This compound | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-1-bromo-2-chlorobenzene | Steric hindrance at C1 and higher reactivity of C-Br over C-Cl |

| This compound | Alkylboronic acid | Pd(dppf)Cl₂ / Base | 4-Alkyl-1-bromo-2-chlorobenzene | Electronic effects and catalyst choice |

Stille Coupling Applications

The Stille coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organotin compound. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, with the key steps being oxidative addition, transmetalation, and reductive elimination.

Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Stille coupling of this compound is governed by the preferential oxidative addition at a C-Br bond over the C-Cl bond. The differentiation between the two C-Br bonds is again subject to the steric and electronic influence of the adjacent chlorine atom. In many cases, the less sterically hindered C4-Br position is the favored site for the initial coupling. The general reactivity trend in Stille couplings follows the order C-I > C-Br > C-Cl, further supporting the selective reaction at the bromine-substituted positions.

| Reactant | Coupling Partner | Catalyst System | Expected Major Product | Mechanistic Rationale |

| This compound | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 4-R-1-bromo-2-chlorobenzene | Preferential oxidative addition at the less hindered C-Br bond. |

C-H Arylation Reactions

Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized organometallic reagents. In this reaction, a C-H bond of one aromatic compound is directly coupled with an aryl halide.

For a reaction involving this compound as the aryl halide partner, the mechanism would typically involve oxidative addition of the Pd(0) catalyst into one of the C-Br bonds. The resulting arylpalladium(II) complex would then react with another aromatic compound through a concerted metalation-deprotonation (CMD) pathway, followed by reductive elimination to form the biaryl product. The regioselectivity on the this compound moiety would again be governed by the selective activation of a C-Br bond. The selectivity of the C-H activation on the coupling partner would depend on its own electronic and steric properties.

Intramolecular Reactions and Cyclization Mechanisms

Derivatives of this compound bearing a suitably positioned reactive functional group can undergo intramolecular reactions to form cyclic compounds. For instance, if a nucleophilic group is introduced into a side chain attached to the aromatic ring, an intramolecular nucleophilic substitution could potentially occur, although this would be subject to the same activation requirements as the intermolecular counterpart.

A more common strategy for cyclization involves intramolecular cross-coupling reactions. For example, a derivative of this compound containing a tethered organometallic or C-H functionality could undergo an intramolecular Heck, Suzuki, or C-H activation reaction. The regioselectivity of such a cyclization would be highly dependent on the length and nature of the tether, as well as the relative reactivity of the C-Br and C-Cl bonds, with the C-Br bond being the more likely site of initial oxidative addition to facilitate the cyclization.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Dibromo 2 Chlorobenzene

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule. For 1,4-Dibromo-2-chlorobenzene, these techniques are crucial for identifying the characteristic vibrations of the substituted benzene (B151609) ring and the carbon-halogen bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are observed in the 1600-1400 cm⁻¹ range. The substitution pattern on the benzene ring (1,2,4-trisubstitution) gives rise to characteristic C-H out-of-plane bending (wagging) vibrations, which are strong and diagnostically significant, often appearing in the 900-800 cm⁻¹ region. Furthermore, the carbon-halogen stretches are found in the lower frequency region of the spectrum. The C-Cl stretching vibration is typically located in the 800-600 cm⁻¹ range, while the heavier C-Br bonds vibrate at lower frequencies, usually between 700 and 500 cm⁻¹. While a specific, publicly available FT-IR spectrum for this compound is not readily found, one supplier, Thermo Scientific, confirms the spectrum's authenticity for their commercial product.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. The C-Br and C-Cl stretching vibrations are also Raman active. In studies of similar molecules, such as 1-bromo-4-chlorobenzene, a combination of experimental FT-IR and FT-Raman spectra with theoretical calculations (using methods like Density Functional Theory, DFT) has allowed for a detailed and accurate assignment of the fundamental vibrational modes. This combined approach helps to resolve ambiguities and provides a more complete picture of the molecule's vibrational behavior.

Table 4.1: Expected FT-IR and FT-Raman Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong | Medium to Strong |

| C-H In-plane Bend | 1300 - 1000 | Medium | Weak |

| C-H Out-of-plane Bend | 900 - 800 | Strong | Weak |

| C-Cl Stretch | 800 - 600 | Strong | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will show signals corresponding to the three aromatic protons. Due to the asymmetrical substitution, these protons are in distinct chemical environments and will appear as separate signals. The proton at C3 (between the Cl and Br substituents) is expected to be a doublet. The proton at C5 (between two Br atoms) would likely appear as a doublet of doublets, and the proton at C6 (adjacent to a bromine) would be a doublet. The exact chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all chemically non-equivalent. The carbons directly bonded to the halogens (C1, C2, and C4) will be significantly deshielded. The "heavy atom effect" of bromine can sometimes cause the signal for the carbon to which it is attached to appear at a slightly lower chemical shift than might be predicted based solely on electronegativity. The signals for the carbons bearing hydrogen (C3, C5, and C6) will appear at higher field (lower ppm values) compared to the substituted carbons.

Table 4.2: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | H3 | 7.4 - 7.6 | d |

| ¹H | H5 | 7.2 - 7.4 | dd |

| ¹H | H6 | 7.6 - 7.8 | d |

| ¹³C | C1 | 120 - 125 | s |

| ¹³C | C2 | 132 - 137 | s |

| ¹³C | C3 | 130 - 133 | d |

| ¹³C | C4 | 118 - 123 | s |

| ¹³C | C5 | 133 - 138 | d |

| ¹³C | C6 | 131 - 134 | d |

(Note: Predicted values are estimates based on substituent effects and data from similar compounds. s=singlet, d=doublet, dd=doublet of doublets)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak ([M]⁺) is of primary importance. Due to the presence of two bromine atoms and one chlorine atom, this peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a cluster of peaks for the molecular ion. The most abundant peak in this cluster will correspond to the combination of the most abundant isotopes. The fragmentation pattern would likely involve the loss of halogen atoms (Br or Cl) or the entire halogen substituents.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For this compound (C₆H₃Br₂Cl), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Table 4.3: Isotopic Peaks for the Molecular Ion of this compound (C₆H₃Br₂Cl)

| Isotopic Composition | m/z (Nominal) | Relative Abundance (Approx.) |

|---|---|---|

| C₆H₃⁷⁹Br₂³⁵Cl | 268 | ~75% |

| C₆H₃⁷⁹Br⁸¹Br³⁵Cl | 270 | ~100% (Base Peak) |

| C₆H₃⁷⁹Br₂³⁷Cl | 270 | Part of 270 peak |

| C₆H₃⁸¹Br₂³⁵Cl | 272 | ~50% |

| C₆H₃⁷⁹Br⁸¹Br³⁷Cl | 272 | Part of 272 peak |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted benzenes exhibit characteristic absorption bands related to the π → π* transitions of the aromatic ring. The presence of halogen substituents on the benzene ring typically causes a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. For this compound, one would expect to observe these characteristic aromatic absorptions in the ultraviolet region of the spectrum.

Other Advanced Spectroscopic Techniques

Further structural elucidation can be achieved using a variety of two-dimensional (2D) NMR techniques. For instance, COSY (Correlation Spectroscopy) would establish the connectivity between the protons on the aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would provide definitive correlations between the protons and their directly attached carbons (HSQC) and carbons further away (HMBC), respectively. These techniques would allow for the unambiguous assignment of all ¹H and ¹³C NMR signals.

Computational Chemistry and Theoretical Studies on 1,4 Dibromo 2 Chlorobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanical modeling, utilized to investigate the electronic structure of many-body systems. For substituted benzene (B151609) derivatives like 1,4-Dibromo-2-chlorobenzene, DFT is instrumental in predicting a wide array of molecular properties. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar halogenated benzenes. While specific DFT studies on this compound are not prevalent in the surveyed literature, the methodologies applied to analogous compounds establish a clear framework for how such an analysis would be conducted.

The first step in most computational studies is geometry optimization, which calculates the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. For this compound, this process would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the benzene ring and its halogen substituents.

DFT calculations would predict how the substitution pattern of two bromine atoms and one chlorine atom distorts the benzene ring from a perfect hexagon. The C-Br and C-Cl bond lengths would be calculated, along with the C-C bond lengths within the ring, which are expected to vary slightly depending on their proximity to the electron-withdrawing halogen substituents. The resulting optimized structural parameters are foundational for all subsequent computational analyses, including vibrational and electronic property calculations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound. This table illustrates the type of data that would be generated from a DFT/B3LYP geometry optimization. Actual values require a specific computational study.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | Value in Å |

| C2-C3 | Value in Å | |

| C3-C4 | Value in Å | |

| C1-Cl | Value in Å | |

| C2-Br | Value in Å | |

| C5-Br | Value in Å | |

| Bond Angle | C1-C2-C3 | Value in Degrees |

| C2-C1-Cl | Value in Degrees | |

| Dihedral Angle | Cl-C1-C2-Br | Value in Degrees |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies greater stability and lower chemical reactivity.

For this compound, an FMO analysis would reveal the distribution and energy levels of these key orbitals. The presence of electronegative halogen atoms is expected to influence the energies of the HOMO and LUMO. The analysis provides insights into the molecule's electronic excitation properties and its propensity to engage in chemical reactions. Global reactivity descriptors such as chemical hardness, electronegativity, and the electrophilicity index can be derived from the HOMO and LUMO energies.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound. This table shows the parameters that would be calculated in an FMO analysis. Specific energy values are not available in the searched literature.

| Parameter | Abbreviation | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Calculated Value |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Calculated Value |

| HOMO-LUMO Energy Gap | ΔE | Calculated Value |

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, charge transfer, and hyperconjugative effects within a molecule. It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. For this compound, NBO analysis would elucidate the nature of the C-C, C-H, C-Cl, and C-Br bonds.

A key aspect of NBO analysis is the examination of stabilization energies associated with the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. This reveals important intramolecular charge transfer (ICT) interactions, such as those between the lone pairs of the halogen atoms and the antibonding orbitals of the benzene ring. These interactions are crucial for understanding the molecule's electronic stability and the influence of the substituents on the aromatic system.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, the MEP map would show negative potential located around the electronegative chlorine and bromine atoms due to their lone pairs. Positive potential would likely be found on the hydrogen atoms. Furthermore, the surface above and below the aromatic ring would also show regions of negative potential characteristic of π-systems. This analysis is valuable for identifying the most probable sites for intermolecular interactions.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. DFT calculations are widely used to compute harmonic vibrational frequencies for halogenated benzenes. These theoretical frequencies, often scaled by an empirical factor to correct for anharmonicity and other systematic errors, can be compared with experimental spectra to aid in the assignment of vibrational modes.

A theoretical vibrational analysis of this compound would yield the frequencies and intensities of all fundamental modes of vibration, such as C-H stretching, C-C ring stretching, and C-Cl and C-Br stretching and bending modes. The Potential Energy Distribution (PED) analysis can also be performed to precisely characterize the nature of each vibrational mode.

Table 3: Representative Theoretical Vibrational Frequencies. This table is an example of how calculated and experimental vibrational data for this compound would be presented. The specific frequencies require experimental and computational studies.

| Vibrational Mode Assignment | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| C-H stretch | Calculated Value | Observed Value |

| C-C stretch (ring) | Calculated Value | Observed Value |

| C-Cl stretch | Calculated Value | Observed Value |

| C-Br stretch | Calculated Value | Observed Value |

| Ring deformation | Calculated Value | Observed Value |

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A high hyperpolarizability value is indicative of a significant NLO response.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity and stability. These descriptors are rooted in Density Functional Theory (DFT) and other quantum mechanical methods.

Local reactivity descriptors, such as the local softness and electrophilicity index, are derived from Fukui functions and provide a more nuanced picture of site-specific reactivity. In the case of this compound, these descriptors would help in predicting the regioselectivity of various reactions, such as further electrophilic aromatic substitutions.

Table 1: Illustrative Local Reactivity Descriptors for this compound Note: The following data is illustrative and based on general principles of reactivity for similar compounds, as specific calculated values for this compound are not readily available.

| Atomic Site | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f0) for Radical Attack |

|---|---|---|---|

| C1 (-Br) | Low | Moderate | Moderate |

| C2 (-Cl) | Low | High | Moderate |

| C3 (-H) | High | Low | Low |

| C4 (-Br) | Low | Moderate | Moderate |

| C5 (-H) | High | Low | Low |

| C6 (-H) | High | Low | Low |

Bond dissociation energy (BDE) is the enthalpy change required to homolytically cleave a bond in the gas phase. ucsb.edu It is a critical parameter for predicting the thermal stability of a molecule and its propensity to undergo radical reactions. For this compound, the BDEs of the C-Br, C-Cl, and C-H bonds would be of primary interest. Typically, the C-Br bond is weaker than the C-Cl bond, which in turn is weaker than the C-H bond in aromatic systems. Computational methods, particularly DFT, can provide reliable estimates of these BDEs. The relative BDEs of the two C-Br bonds and the single C-Cl bond would influence the selectivity of reactions involving radical intermediates.

Table 2: Estimated Bond Dissociation Energies for this compound Note: These values are estimations based on typical BDEs for related compounds and are presented for illustrative purposes.

| Bond | Estimated BDE (kJ/mol) |

|---|---|

| C-H | ~430 |

| C-Cl | ~400 |

| C-Br (at C1) | ~340 |

| C-Br (at C4) | ~340 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulations for this compound are not prevalent in the literature, simulations of related molecules like chlorobenzene have been conducted to understand their behavior in various environments. researchgate.net For this compound, MD simulations could be employed to investigate its properties in the liquid state, its solvation in different solvents, and its interactions with other molecules. Such simulations would rely on a well-parameterized force field to describe the inter- and intramolecular forces.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, theoretical studies could investigate various reaction pathways, such as nucleophilic aromatic substitution, cross-coupling reactions, and electrophilic aromatic substitution. DFT calculations would be employed to map out the potential energy surface of a given reaction, identifying the structures of intermediates and transition states. This information is crucial for understanding reaction kinetics and predicting the major products. For instance, in electrophilic aromatic substitution, calculations could predict the preferred position of attack by an incoming electrophile on the this compound ring.

Force Field Development for Polyhalogenated Molecules

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system of atoms. Developing accurate force fields for polyhalogenated molecules like this compound presents unique challenges, primarily due to the anisotropic nature of the electrostatic potential around halogen atoms, often referred to as a "sigma hole". researchgate.net Standard force fields often fail to capture these effects.

Recent advancements in force field development for halogenated compounds, such as those for the CHARMM and GROMOS force fields, involve the use of virtual particles to better represent the electrostatic potential around the halogen atoms. nih.govnih.govnih.gov These approaches require extensive parameterization against high-level quantum mechanical calculations and experimental data to accurately model the behavior of polyhalogenated benzenes in condensed phases.

Thermochemical Properties and Thermal Stability Predictions

Computational methods can be used to predict various thermochemical properties of this compound, such as its enthalpy of formation, heat capacity, and entropy. These properties are essential for understanding the molecule's stability and its behavior under different temperature and pressure conditions. While experimental thermochemical data for this compound is scarce, data for related compounds like 1-bromo-2-chlorobenzene (B145985) and 1-bromo-3-chlorobenzene are available and can serve as a benchmark for computational predictions. nist.govnist.gov

Thermal stability can be assessed by calculating the bond dissociation energies and by simulating the molecule's behavior at elevated temperatures using methods like ab initio molecular dynamics. These simulations can reveal potential decomposition pathways and the temperatures at which they are likely to occur.

Table 3: Predicted Thermochemical Properties of Gaseous this compound at 298.15 K Note: The following data is illustrative and based on computational estimations for similar halogenated benzenes.

| Property | Predicted Value |

|---|---|

| Standard Enthalpy of Formation (ΔHf°) | 50 ± 10 kJ/mol |

| Standard Molar Entropy (S°) | 380 ± 15 J/(mol·K) |

| Molar Heat Capacity (Cp) | 140 ± 10 J/(mol·K) |

Applications and Advanced Materials Science with 1,4 Dibromo 2 Chlorobenzene

A Strategic Precursor in Complex Organic Synthesis

The strategic placement of halogen atoms on the benzene (B151609) ring of 1,4-Dibromo-2-chlorobenzene makes it an important starting material in the synthesis of a variety of complex organic molecules. The differential reactivity of the bromine and chlorine atoms allows for sequential and controlled chemical reactions, a crucial aspect in the multi-step synthesis of specialized chemicals.

Paving the Way for Pharmaceuticals and Agrochemicals

Halogenated aromatic compounds are fundamental building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful methods for creating new carbon-carbon and carbon-heteroatom bonds, and these reactions often utilize halogenated precursors.

While specific examples detailing the direct use of this compound in the synthesis of commercialized pharmaceuticals and agrochemicals are not extensively documented in publicly available research, its structure is analogous to key intermediates in the production of important molecules. For instance, the synthesis of the fungicide Boscalid and the antihypertensive drug Valsartan involves Suzuki-Miyaura coupling reactions with halogenated benzene derivatives to create the core biphenyl structure. europa.eud-nb.inforsc.orgresearchgate.netgoogle.com The principles of these synthetic routes highlight the potential for this compound to serve as a precursor for analogous bioactive compounds. The presence of multiple halogen atoms offers the potential for selective coupling reactions to build the complex scaffolds required for biological activity.

A Building Block for Bioactive Molecules

The term "bioactive molecules" encompasses a broad range of compounds that have an effect on living organisms. The synthesis of these molecules often requires versatile building blocks that can be elaborated into more complex structures. Halogenated benzenes are frequently employed for this purpose, with the halogen atoms serving as handles for further chemical transformations.

The reactivity of this compound in cross-coupling reactions makes it a candidate for the synthesis of various bioactive molecules. For example, Sonogashira coupling reactions, which form carbon-carbon bonds between aryl halides and terminal alkynes, are utilized to create compounds with potential biological applications. Research on the site-selective Sonogashira reactions of the related compound 1,4-dibromo-2-fluorobenzene demonstrates the feasibility of selectively reacting one bromine atom over another, a strategy that could be applied to this compound to generate complex, unsymmetrical molecules. epa.gov This selectivity is crucial for building the specific molecular architectures often required for bioactivity.

A Key Component in Material Science

The utility of this compound extends beyond the life sciences into the realm of material science. Its aromatic and halogenated nature makes it a valuable monomer and intermediate for the creation of new polymers and functional materials with tailored properties.

Engineering New Polymers and Functional Materials

The development of novel polymers and functional materials often relies on the use of specialized monomers that impart desired characteristics to the final material. The rigid, planar structure of the benzene ring in this compound can contribute to the thermal stability and mechanical strength of polymers. Furthermore, the bromine and chlorine atoms can be utilized as reactive sites for polymerization reactions or for post-polymerization modification.

One area of application for halogenated aromatic compounds is in the synthesis of flame-retardant polymers. Bromoaromatic compounds are known to be effective flame retardant additives. While specific data on the incorporation of this compound into polymers for this purpose is limited, the general class of compounds is widely used.

Additionally, the structure of this compound makes it a potential precursor for the synthesis of triphenylene derivatives. Triphenylenes are disc-shaped molecules that can self-assemble into columnar liquid crystals, which have applications in organic electronics. The synthesis of triphenylenes can be achieved through palladium-catalyzed cross-coupling reactions of dibromobiphenyls, highlighting a potential pathway where this compound could be used to create functional materials with specific electronic and optical properties.

A Potential Precursor for Graphene Nanoribbons (GNRs) Synthesis

Graphene nanoribbons (GNRs) are narrow strips of graphene that exhibit unique electronic properties, making them promising candidates for future nanoelectronic devices. The bottom-up synthesis of GNRs with precise atomic structures often involves the surface-assisted polymerization and subsequent cyclodehydrogenation of halogenated precursor molecules.

While the direct use of this compound for GNR synthesis has not been prominently reported, the synthesis of GNRs frequently employs dibromo-functionalized aromatic precursors. For example, 10,10′-dibromo-9,9′-bianthracene and 2,6-dibromo-1,5-diphenylnaphthalene have been successfully used to create GNRs on metal surfaces. These studies demonstrate the principle of using brominated aromatic molecules to form polymeric chains that are then converted into GNRs. The structure of this compound suggests its potential as a precursor for novel GNR structures, although further research would be needed to explore its specific reactivity and the properties of the resulting nanoribbons.

Role in Organic Electronic Devices

Organic electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), are a rapidly developing area of materials science. The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor materials used.

Advanced Chemical Intermediate in Industrial Processes

This compound is a polyhalogenated aromatic compound that serves as a crucial building block in a variety of industrial and synthetic processes. Its utility stems from the presence of three halogen substituents on the benzene ring, which can be selectively functionalized to create more complex molecules. This controlled reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes.

The key to its application lies in the differential reactivity of its carbon-halogen bonds. In many catalytic reactions, particularly palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bonds are more reactive than the carbon-chlorine (C-Cl) bond. walisongo.ac.id This reactivity difference allows for sequential, site-selective reactions. For instance, the bromine atoms can be selectively targeted in reactions like the Suzuki-Miyaura or Sonogashira couplings, leaving the chlorine atom intact for subsequent transformations. A similar compound, 1,4-dibromo-2-nitrobenzene, has demonstrated this principle in sequential chemo-selective Suzuki–Miyaura cross-coupling reactions to synthesize unsymmetrically substituted p-terphenyls. researchgate.net

This selective reactivity is also evident in the formation of Grignard reagents. It is possible to form a Grignard reagent at one of the bromine positions while leaving the other halogen atoms untouched, which is a common strategy for dihalogenated species. walisongo.ac.id For example, reacting 1-bromo-4-chlorobenzene with magnesium selectively forms the Grignard reagent at the C-Br bond. walisongo.ac.id This principle allows this compound to be used in a stepwise manner to introduce different substituents onto the aromatic ring, making it a versatile precursor for complex molecular architectures.

The table below summarizes the general reactivity hierarchy of carbon-halogen bonds in common cross-coupling reactions, which is fundamental to the use of this compound as a selective intermediate.

| Bond Type | Relative Reactivity in Oxidative Addition |

| C-I | Most Reactive |

| C-Br | Intermediate |

| C-Cl | Least Reactive |

This table illustrates the typical reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions, enabling the selective functionalization of polyhalogenated compounds like this compound.

Catalysis and Ligand Development

The unique substitution pattern of this compound makes it a valuable precursor in the field of catalysis and ligand development. Phosphines are a critical class of ligands in metal-catalyzed reactions, and their synthesis often involves the formation of carbon-phosphorus (C-P) bonds. beilstein-journals.org Aryl halides like this compound are key starting materials for this process. beilstein-journals.org

The synthesis of phosphine ligands can be achieved through the reaction of organometallic compounds, derived from aryl halides, with halophosphines, or through catalytic C-P cross-coupling reactions. beilstein-journals.org The selective reactivity of the C-Br bonds in this compound allows for the stepwise introduction of phosphine groups. For example, one or both bromine atoms could be substituted to create mono- or bidentate phosphine ligands, while the chlorine atom could be retained or used for further modification. This potential for creating diverse derivatives is a significant area of research.

The development of novel ligands with specific electronic and steric properties is crucial for advancing catalytic systems. The distinct arrangement of halogens in this compound could lead to the creation of ligands with unique geometries, potentially influencing the selectivity and efficiency of catalytic processes. While detailed studies on specific ligands derived from this exact compound are limited, the foundational chemistry of C-P bond formation from aryl halides is well-established, highlighting its potential in this field. beilstein-journals.org

| Reaction Type | Role of this compound | Potential Product |

| Grignard Reaction followed by reaction with PCl₃ | Precursor to Grignard Reagent | Aryl Phosphine Ligand |

| Palladium-catalyzed C-P Coupling | Aryl Halide Substrate | Aryl Phosphine Ligand |

| Lithiation followed by reaction with P-Cl species | Precursor to Organolithium Reagent | Aryl Phosphine Ligand |

This table outlines common synthetic pathways where this compound can be utilized as a starting material for the synthesis of phosphine ligands, which are essential in catalysis.

Design Principles for Enhanced Thermal Stability in Benzene Derivatives

The thermal stability of benzene derivatives is a critical property for their application in materials science, pharmaceuticals, and agrochemicals, especially when they are exposed to high temperatures during synthesis or use. longdom.org Several design principles guide the enhancement of thermal stability in these aromatic compounds. longdom.org

Key factors influencing the thermal stability of benzene derivatives include:

Molecular Structure: The type and position of substituents on the benzene ring are paramount. longdom.org

Electronic Effects: Electron-withdrawing groups (EWGs) like halogens (-Cl, -Br), nitro (-NO₂), and cyano (-CN) groups can stabilize the aromatic ring. They delocalize charge and reduce electron density, which can increase the energy barrier for thermal degradation. longdom.org this compound contains three such electron-withdrawing halogen atoms, which contributes to its stability.

Steric Effects: The presence of bulky substituents can provide steric hindrance, physically shielding the aromatic ring from heat-induced decomposition pathways. longdom.org

Substitution Patterns: The relative positioning of substituents affects stability. For instance, ortho-substituted derivatives can exhibit higher thermal stability compared to meta or para isomers due to steric interactions that restrict molecular motion and decomposition. longdom.org The symmetrical nature of para-disubstituted compounds, like p-dichlorobenzene, can lead to a more stable crystal lattice, resulting in a higher melting point. byjus.com

Incorporating benzene derivatives into polymer structures, particularly thermosetting resins, can dramatically improve thermal stability by forming a cross-linked network that restricts the movement of polymer chains and raises the decomposition temperature. longdom.org

| Design Principle | Effect on Thermal Stability | Relevance to this compound |

| Electron-Withdrawing Groups | Increases stability by reducing ring electron density. | The three halogen atoms (2 Br, 1 Cl) act as EWGs, enhancing stability. longdom.org |

| Substitution Pattern | Symmetrical substitution can lead to a more stable crystal lattice. | The 1,4-disubstitution pattern contributes to molecular symmetry. |

| Steric Hindrance | Bulky groups can shield the ring from thermal attack. | While halogens are not exceptionally bulky, their presence does increase steric hindrance compared to hydrogen. longdom.org |

| Polymer Incorporation | Cross-linking within a polymer matrix significantly increases decomposition temperature. | Can be used as a monomer or building block for thermally stable polymers. longdom.org |

Environmental and Toxicological Research Excluding Dosage/administration

Environmental Fate and Persistence in Various Media

The environmental distribution and longevity of 1,4-Dibromo-2-chlorobenzene are dictated by its physical and chemical properties, which are anticipated to be similar to other dihalogenated and trihalogenated benzene (B151609) derivatives. These properties suggest a compound that is likely to be persistent in certain environmental compartments.